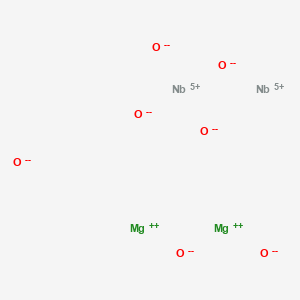
3-(4-甲基苯氧基)苯甲醛
描述
3-(4-Methylphenoxy)benzaldehyde is a chemical compound used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .
Synthesis Analysis
The synthesis of 3-(4-Methylphenoxy)benzaldehyde can be achieved from p-Cresol and 3-Bromobenzaldehyde . It has been used as a building block in the synthesis of tetrahydroisoquinolinones .Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenoxy)benzaldehyde is C14H12O3 . The molecular weight is 228.2433 . The IUPAC Standard InChI is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .Chemical Reactions Analysis
3-(4-Methylphenoxy)benzaldehyde has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methylphenoxy)benzaldehyde include a refractive index of n20/D 1.59 (lit.) , boiling point of 140 °C/2 mmHg (lit.) , and a density of 1.102 g/mL at 25 °C (lit.) .科学研究应用
四氢异喹啉酮的合成
3-(4-甲基苯氧基)苯甲醛: 被用作合成四氢异喹啉酮的构建块 。这些化合物因存在于各种天然产物和药物中而备受关注。它们表现出多种生物活性,包括抗肿瘤、抗菌和抗炎特性。
拟除虫菊酯分析的内标
该化合物在气相色谱-质谱法测定拟除虫菊酯的水解活性时用作内标 。拟除虫菊酯是一类合成杀虫剂,监测其水解降解对于环境和健康相关研究至关重要。
苯并恶唑衍生物的合成
3-(4-甲基苯氧基)苯甲醛: 用于合成苯并恶唑衍生物,即甘露肽霉素糖肽类抗生素 。苯并恶唑是杂环化合物,因其在治疗方面的潜力而受到关注,包括抗菌和抗癌活性。
安全和危害
作用机制
Target of Action
It has been used as a building block in the synthesis of various compounds, suggesting that its targets could be diverse depending on the final compound it contributes to .
Mode of Action
As a benzaldehyde derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biochemical context.
Biochemical Pathways
Given its use in the synthesis of tetrahydroisoquinolinones , it might be involved in pathways related to these compounds. Tetrahydroisoquinolinones are known to interact with various biological targets, including receptors and enzymes, and can influence multiple biochemical pathways.
Pharmacokinetics
Its bioavailability would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed within the body, how it is metabolized, and how it is eliminated .
Result of Action
As a precursor in the synthesis of other compounds, its effects would likely be indirect and dependent on the properties of the final compound .
生化分析
Biochemical Properties
3-(4-Methylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of glycopeptide antibiotics. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics . The interactions between 3-(4-Methylphenoxy)benzaldehyde and these biomolecules are crucial for the formation of the desired products, highlighting its importance in biochemical synthesis.
Cellular Effects
The effects of 3-(4-Methylphenoxy)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a building block in the synthesis of tetrahydroisoquinolinones, which are known to impact cellular activities . The compound’s role in these processes underscores its potential in modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, 3-(4-Methylphenoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. The compound’s structure allows it to interact with enzymes, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methylphenoxy)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Methylphenoxy)benzaldehyde remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is vital for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
3-(4-Methylphenoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis and degradation of complex organic molecules, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, 3-(4-Methylphenoxy)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 3-(4-Methylphenoxy)benzaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound is crucial for its activity and function within the cell.
属性
IUPAC Name |
3-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKLCRGXIJGVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000273 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79124-75-7 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methylphenoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



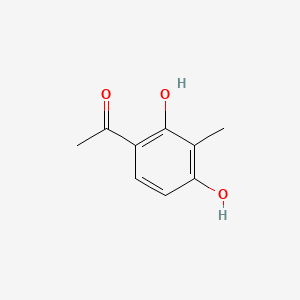



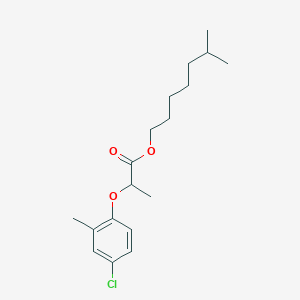
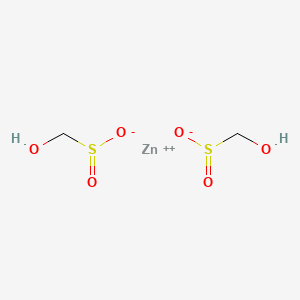
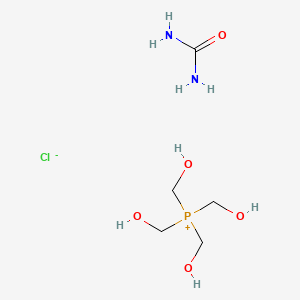
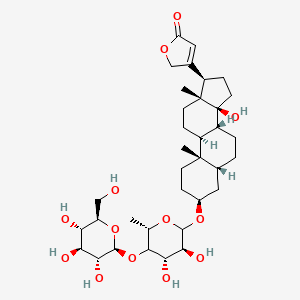
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)

